molecular formula C23H21NO5 B4010902 methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4010902
M. Wt: 391.4 g/mol
InChI Key: BGGIEISHQIWAFQ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound. It features a benzodioxole group, a dimethylphenyl group, and a pyrrole ring, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 3,5-dimethylphenyl derivatives, and pyrrole intermediates. Common synthetic routes could involve:

    Condensation reactions: Combining benzodioxole and dimethylphenyl derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrrole ring through intramolecular cyclization.

    Esterification: Introducing the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

The compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-ethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-13-7-14(2)9-17(8-13)24-15(3)21(23(26)27-4)18(22(24)25)10-16-5-6-19-20(11-16)29-12-28-19/h5-11H,12H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIEISHQIWAFQ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC4=C(C=C3)OCO4)C2=O)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC4=C(C=C3)OCO4)/C2=O)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,5-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.